molecular formula C20H22O6 B1676099 MD2-IN-1

MD2-IN-1

Cat. No.: B1676099
M. Wt: 358.4 g/mol
InChI Key: ZKYRYELHPFTZTI-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MD2-IN-1 is a potent and specific inhibitor of Myeloid differentiation protein 2 (MD2), which is a co-receptor of Toll-like receptor 4 (TLR4). This compound has shown significant potential in anti-inflammatory applications, particularly in the context of acute lung injury .

Biochemical Analysis

Biochemical Properties

MD2-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Myeloid differentiation protein 2 (MD2). This inhibition disrupts the formation of the TLR4/MD2 complex, which is essential for the recognition of lipopolysaccharides (LPS) and the subsequent activation of pro-inflammatory signaling pathways. This compound exhibits a KD value of 189 μM for recombinant human MD2 (rhMD2), indicating its binding affinity . The compound also reduces the binding of FITC-LPS to MD2 in cell surface membranes, demonstrating its effectiveness in modulating immune responses .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, the compound inhibits LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is achieved by blocking the formation of the TLR4/MD2 complex and preventing the activation of downstream signaling pathways, including MAPKs and NF-κB . Additionally, this compound has been shown to reduce pulmonary edema and histopathological changes in lung tissues in animal models of acute lung injury, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the hydrophobic pocket of MD2, where it forms hydrogen bonds with key residues such as Arg90 and Tyr102 . This binding disrupts the interaction between MD2 and TLR4, thereby inhibiting the activation of pro-inflammatory signaling pathways. This compound also dose-dependently reduces the binding of FITC-LPS to MD2, further demonstrating its ability to modulate immune responses at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on MD2 over extended periods. In in vitro studies, this compound consistently reduces the expression of pro-inflammatory cytokines and the formation of the TLR4/MD2 complex . In in vivo studies, the compound has shown long-term benefits in reducing pulmonary edema and histopathological changes in lung tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of the TLR4/MD2 complex and reduces the expression of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate immune responses. The compound interacts with enzymes and cofactors that regulate the formation of the TLR4/MD2 complex and the activation of downstream signaling pathways . By inhibiting MD2, this compound affects metabolic flux and the levels of metabolites involved in pro-inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to MD2 and its ability to modulate immune responses . This compound’s distribution within tissues, particularly in the lungs, is crucial for its therapeutic effects in reducing pulmonary edema and inflammation .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with MD2 and inhibits the formation of the TLR4/MD2 complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to MD2 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

MD2-IN-1 is a chalcone derivative. The synthetic route involves the preparation of (E)-4-phenylbut-3-en-2-one, which is considered the core structure of current MD2 inhibitors . The synthesis typically involves the following steps:

Chemical Reactions Analysis

MD2-IN-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MD2-IN-1 has a wide range of scientific research applications:

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRYELHPFTZTI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MD2-IN-1
Reactant of Route 2
Reactant of Route 2
MD2-IN-1
Reactant of Route 3
Reactant of Route 3
MD2-IN-1
Reactant of Route 4
Reactant of Route 4
MD2-IN-1
Reactant of Route 5
Reactant of Route 5
MD2-IN-1
Reactant of Route 6
Reactant of Route 6
MD2-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.